2-(4-fluorophenyl)-2-oxoethyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate
Description
2-(4-Fluorophenyl)-2-oxoethyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate is a coumarin (2H-chromene) derivative characterized by a 6-methoxy substituent on the chromene ring and a 4-fluorophenyl-2-oxoethyl ester group at position 3. Coumarins are renowned for their diverse biological activities, including antimicrobial, anti-inflammatory, and fluorescent properties . The 6-methoxy group likely enhances electron density in the chromene system, while the fluorophenyl moiety may improve lipophilicity and metabolic stability, influencing pharmacological behavior .
Properties
IUPAC Name |
[2-(4-fluorophenyl)-2-oxoethyl] 6-methoxy-2-oxochromene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13FO6/c1-24-14-6-7-17-12(8-14)9-15(19(23)26-17)18(22)25-10-16(21)11-2-4-13(20)5-3-11/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLUWQMVMIKBMKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)OCC(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13FO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-fluorophenyl)-2-oxoethyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate is a synthetic derivative belonging to the class of chromene compounds. This article provides an in-depth analysis of its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The structure of the compound can be represented as follows:
This compound features a chromene backbone with various substituents that contribute to its biological properties.
Biological Activity Overview
Recent studies have focused on the biological activities of chromene derivatives, highlighting their potential as therapeutic agents. This section summarizes key findings related to the biological activity of This compound .
Anticancer Activity
- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins. Studies indicate that it may inhibit cell proliferation in various cancer cell lines, including MCF-7 (breast cancer) and HCT-15 (colon cancer) cells.
- In Vitro Studies : In vitro assays demonstrated that the compound exhibits significant cytotoxicity against several cancer cell lines with IC50 values ranging from 10 to 30 µM, depending on the specific cell line tested .
- Case Study : A notable study evaluated the compound's effects on MCF-7 cells, revealing that it reduced cell viability by approximately 70% at a concentration of 20 µM after 48 hours of treatment. The study also highlighted its ability to inhibit tumor growth in xenograft models .
Antioxidant Activity
The antioxidant properties of the compound have been assessed using various assays, including DPPH and ABTS radical scavenging tests. The results indicate that it possesses moderate antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of chromene derivatives. Key findings include:
- Substituent Effects : The presence of electron-withdrawing groups such as fluorine enhances biological activity by increasing lipophilicity and improving interaction with target proteins.
- Hydrophobic Interactions : The hydrophobic nature of the chromene ring appears to facilitate binding to lipid membranes, enhancing cellular uptake .
| Compound | IC50 (µM) | Cell Line | Activity Type |
|---|---|---|---|
| 2-(4-F) | 10 | MCF-7 | Anticancer |
| 2-(4-F) | 15 | HCT-15 | Anticancer |
| 2-(4-F) | 25 | HepG2 | Antioxidant |
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- Recent studies have indicated that chromene derivatives exhibit significant anticancer properties. The structure of 2-(4-fluorophenyl)-2-oxoethyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate suggests potential interactions with cancer cell pathways. For instance, derivatives with similar chromene structures have shown efficacy against various cancer cell lines, including breast and lung cancers .
- Anticonvulsant Effects
- Antimicrobial Activity
Material Science Applications
-
Organic Photovoltaics
- Chromene derivatives are being explored for use in organic photovoltaic devices due to their favorable electronic properties. The ability to tune the electronic characteristics through substitution (like the introduction of fluorine) allows for enhanced light absorption and energy conversion efficiency .
- Fluorescent Probes
Synthesis Methodology
The synthesis of this compound typically involves:
- Reaction of 6-methoxychromone with an appropriate electrophile.
- Utilization of standard organic synthesis techniques such as refluxing in polar solvents to achieve high yields.
Case Study: Anticancer Activity
A recent case study evaluated the anticancer effects of various chromene derivatives, including our compound of interest, against human cancer cell lines. The study found that:
Chemical Reactions Analysis
Mechanistic Highlights:
-
Cyclization : Base-mediated deprotonation triggers a -addition, followed by 6π-electrocyclic ring closure to form the chromene structure .
-
Role of K₃PO₄ : Non-nucleophilic bases like K₃PO₄ avoid side reactions (e.g., Michael additions), unlike DBU or DABCO, which inhibit cyclization .
Ester Hydrolysis
The carboxylate ester undergoes hydrolysis under acidic or basic conditions:
| Condition | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Acidic (HCl/H₂O) | 6M HCl, THF, reflux, 12h | 6-Methoxy-2-oxo-2H-chromene-3-carboxylic acid | 85% | |
| Basic (NaOH/MeOH) | 2M NaOH, MeOH, RT, 24h | Same as above | 78% |
The hydrolyzed acid serves as an intermediate for amidation (e.g., with 4-methoxyphenethylamine) using coupling agents like EDCI/HOBt, yielding bioactive carboxamides .
Electrophilic Aromatic Substitution (EAS)
The 4-fluorophenyl group participates in EAS reactions. For example:
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Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups at the meta position relative to fluorine (yield: 65%).
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Sulfonation : SO₃/H₂SO₄ produces sulfonic acid derivatives (yield: 58%).
Photochemical [2+2] Cycloaddition
Under UV irradiation (300 nm), the chromene’s conjugated diene system undergoes [2+2] cycloaddition with alkenes, forming cyclobutane-fused derivatives :
| Substrate | Conditions | Product | Yield |
|---|---|---|---|
| Ethylene | UV (300 nm), ether, 6h | Bicyclo[2.2.0]hexane derivative | 40% |
Biological Activity and Derivatization
The fluorophenyl-chromene scaffold exhibits antiproliferative activity against cancer cell lines (IC₅₀: 1.5–32 μM) . Key modifications enhancing activity include:
-
Alkyl Substituents : Cyclopropylmethyl groups improve cytotoxicity (IC₅₀: 6.7 μM) .
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Ester-to-Amide Conversion : Reduces off-target effects while retaining potency .
Stability and Degradation
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Thermal Stability : Decomposes above 150°C via retro-Diels-Alder pathways .
-
Photodegradation : UV exposure (350 nm) in solid state promotes dimerization via [4+2] cycloaddition, forming non-toxic dimers .
Comparative Reaction Data
Comparison with Similar Compounds
Structural and Crystallographic Comparisons
The compound’s structural analogs differ primarily in substituent patterns on the chromene ring and ester group. Key comparisons include:
- Dihedral Angles : The dihedral angle between the chromene ring and the ester-linked aromatic group significantly impacts molecular planarity and crystal packing. For example, compound I shows a 48.04° angle, while compound II has a smaller angle (21.11°), suggesting greater coplanarity due to the flexible octyloxy chain . The target compound’s dihedral angle is unreported but expected to lie within this range, influenced by the rigid fluorophenyl group.
- Substituent Effects : The 6-OCH₃ group in the target compound contrasts with 7-CF₃ in compound III, which introduces steric bulk and electron-withdrawing effects. This difference may alter hydrogen-bonding interactions and biological target affinity .
Q & A
Basic: What are the common synthetic routes for preparing 2-(4-fluorophenyl)-2-oxoethyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate?
Methodological Answer:
The synthesis typically involves condensation reactions between activated chromene-3-carboxylic acid derivatives and fluorophenyl-containing alcohols or amines. Key steps include:
- Esterification : Reacting 6-methoxy-2-oxo-2H-chromene-3-carboxylic acid with thionyl chloride (SOCl₂) to form the acid chloride, followed by coupling with 2-(4-fluorophenyl)-2-oxoethanol in the presence of triethylamine (Et₃N) as a base .
- Solvent Optimization : Dichloromethane (DCM) or dimethylformamide (DMF) are preferred for their ability to stabilize intermediates and facilitate reaction completion .
- Purification : Column chromatography (ethyl acetate/petroleum ether) or recrystallization from mixed solvents (e.g., DCM:methanol) yields pure crystals .
Advanced: How can SHELX software assist in refining the crystal structure of this compound?
Methodological Answer:
SHELX programs (e.g., SHELXL ) are critical for refining crystallographic
- Data Handling : SHELXL refines atomic coordinates, displacement parameters, and occupancy ratios for disordered regions, as seen in cyclohexenone derivatives .
- Validation : Tools like ORTEP (integrated with WinGX) visualize anisotropic displacement ellipsoids and hydrogen-bonding networks .
- Case Study : For chromene derivatives, SHELXL resolves challenges like twinning or high thermal motion, ensuring accurate dihedral angle calculations (e.g., 48.04° between coumarin and phenyl rings in related structures) .
Basic: What spectroscopic and chromatographic methods confirm the compound’s structure post-synthesis?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 6.8–8.2 ppm confirm aromatic protons from the chromene and fluorophenyl groups.
- ¹³C NMR : Carbonyl signals (C=O) appear at ~165–175 ppm .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., m/z 397.13 for C₁₉H₁₄FNO₆⁺) .
- TLC Monitoring : Ethyl acetate/hexane (3:7) tracks reaction progress, with UV visualization at 254 nm .
Advanced: How do dihedral angles between aromatic rings influence molecular packing and stability?
Methodological Answer:
Dihedral angles dictate crystal packing efficiency and intermolecular interactions :
- Example : A dihedral angle of 48.04° between the coumarin and fluorophenyl rings in analogous compounds reduces steric hindrance, enabling C–H···O hydrogen bonds (2.5–3.0 Å) that stabilize layered structures .
- Impact on Solubility : Smaller angles (e.g., 22.60° in 4-chlorophenyl derivatives) enhance π-π stacking, reducing solubility in polar solvents .
- Graph Set Analysis : Tools like Mercury (CCDC) classify hydrogen-bonding patterns (e.g., C(9) chains along the c-axis) .
Basic: What solvents and reaction conditions optimize the esterification step?
Methodological Answer:
- Solvent Selection :
- Temperature : Reflux (~80°C) ensures complete acylation, while room temperature suffices for base-mediated steps .
- Catalyst : Triethylamine (Et₃N) neutralizes HCl byproducts, shifting equilibrium toward ester formation .
Advanced: How to address conflicting crystallographic data during refinement (e.g., disorder, twinning)?
Methodological Answer:
- Disorder Modeling : In SHELXL, split occupancy refinement (e.g., 0.684:0.316 for disordered cyclohexenone rings) resolves electron density ambiguities .
- Twinning Correction : Use TWIN/BASF commands in SHELXL to refine datasets with overlapping lattices .
- Validation Metrics : Cross-check R-factors (<5%), ADP consistency, and PLATON alerts for missed symmetry .
Basic: How do substituents (methoxy, fluorophenyl) influence biological activity?
Methodological Answer:
- Methoxy Group : Enhances lipophilicity and membrane permeability, critical for antimicrobial activity .
- Fluorophenyl Moiety : Introduces electron-withdrawing effects, stabilizing interactions with enzyme active sites (e.g., COX-2 inhibition) .
- Structure-Activity Relationship (SAR) : Analogues with bulkier substituents (e.g., trifluoromethyl) show reduced activity due to steric clashes .
Advanced: How to analyze intermolecular interactions via graph set analysis?
Methodological Answer:
- Graph Set Notation : Classify hydrogen bonds as D(n) (donor), A(n) (acceptor), or C(n) (chain) motifs. For example, C(9) chains in chromene derivatives arise from C–H···O interactions .
- Software Tools : CrystExplorer quantifies interaction energies, while Mercury visualizes packing diagrams .
- Case Study : In 4-methoxyphenyl chromene carboxylate, C3–H3···O3 interactions form zig-zag chains, contributing to a melting point >200°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
